acetic acid;(E)-dodec-10-en-1-ol
Description
Properties
Molecular Formula |
C14H28O3 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
acetic acid;(E)-dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+; |
InChI Key |
MMIFTSNMPPGKAI-SQQVDAMQSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCCCO.CC(=O)O |
Canonical SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of (E)-10-Dodecen-1-Ol
The most straightforward method involves acetylation of the precursor alcohol using acetic anhydride or acetyl chloride.
Reaction Conditions and Catalysts
- Catalysts : Pyridine (base catalyst) or sulfuric acid (acid catalyst) are employed to neutralize byproducts (e.g., HCl from acetyl chloride).
- Solvents : Dichloromethane or toluene under reflux (60–110°C) for 2–6 hours.
- Yield : 85–95% with >98% purity when using excess acetic anhydride.
Example Protocol (Source):
- Dissolve (E)-10-dodecen-1-ol (1.1 kg, 6 mol) in pyridine (3 L).
- Cool to 5–10°C, then add acetic anhydride (1.22 kg, 12 mol) dropwise.
- Stir at 20–25°C for 4 hours, quench with ice water, and extract with hexane.
- Wash with Na₂CO₃, dry over MgSO₄, and distill under reduced pressure.
Result : 95% yield, cis/trans ratio 98:2.
Wittig Reaction for Double Bond Formation
The Wittig reaction constructs the (E)-configured double bond while elongating the carbon chain.
Grignard Reagent-Based Chain Elongation
Patents describe using Grignard reagents to assemble the dodecenyl backbone.
Industrial-Scale Continuous Flow Acetylation
For commercial production, continuous flow reactors optimize efficiency:
Process Parameters (Source):
- Reactor Type : Tubular flow reactor with immobilized lipase catalysts.
- Conditions : 50°C, residence time 30 minutes, solvent-free.
- Output : 92% conversion rate, 99% selectivity for (E)-isomer.
Mercury-Mediated Alkyne Reduction
Older methods use mercury derivatives to ensure stereoselectivity:
Comparative Analysis of Methods
| Method | Yield (%) | (E)-Isomer Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 85–95 | >98% | High | Moderate |
| Wittig Reaction | 75–90 | 90–96% | Moderate | Low |
| Grignard Coupling | ≥95 | 95–98% | High | High |
| Continuous Flow | 92 | 99% | Very High | High |
| Mercury Reduction | 88 | 96% | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.
Reduction: Formation of dodecanol or dodecane.
Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.
Scientific Research Applications
Acetic acid;(E)-dodec-10-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties and effects on microbial growth.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .
Comparison with Similar Compounds
Acetic Acid
Acetic acid (CH₃COOH), systematically named ethanoic acid, is a simple carboxylic acid with a wide range of industrial and biological applications. It is produced via methanol carbonylation (dominant industrial method) , anaerobic fermentation , and oxidation of ethanol or acetaldehyde . Its properties include:
- Molecular weight : 60.05 g/mol
- CAS Registry Number : 64-19-7
- Key uses : Precursor for polymers (e.g., polyvinyl acetate), food additive (E260), and solvent .
(E)-Dodec-10-en-1-ol
(E)-Dodec-10-en-1-ol (C₁₂H₂₄O) is a monounsaturated fatty alcohol with a 12-carbon chain and an (E)-configured double bond at position 10. It is structurally related to insect pheromones and plant-derived alcohols.
Acetic Acid vs. Structurally Similar Carboxylic Acids
Key Observations :
- Acetic acid’s short chain and high polarity make it more water-soluble than longer-chain acids like 10-undecylenic acid .
- 10-Undecylenic acid’s unsaturation confers antimicrobial properties, contrasting with acetic acid’s role as a preservative via pH reduction .
(E)-Dodec-10-en-1-ol vs. Analogous Alcohols and Esters
Key Observations :
- The (E)-configuration in (E)-dodec-10-en-1-ol may influence biological activity, as seen in pheromone analogs where stereochemistry affects receptor binding .
- Esters like (Z)-tetradec-10-enyl acetate exhibit higher molecular weights and reduced volatility compared to their parent alcohols .
Structural and Functional Comparisons
Chain Length and Unsaturation
- Acetic acid derivatives : Shorter chains (C2) favor solubility and reactivity, while longer unsaturated analogs (e.g., 10-undecylenic acid, C11) enhance lipid solubility .
- (E)-Dodec-10-en-1-ol derivatives : The C12 chain with a terminal double bond mimics natural pheromones, whereas esters (e.g., C14H26O2) are more stable and less volatile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
